5-(dimethylsulfamoyl)-2-fluoro-N-propan-2-ylbenzamide
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Overview
Description
5-(dimethylsulfamoyl)-2-fluoro-N-propan-2-ylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a dimethylsulfamoyl group, a fluorine atom, and an isopropyl group
Preparation Methods
The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-propan-2-ylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-fluorobenzoic acid with isopropylamine under appropriate conditions to form 2-fluoro-N-propan-2-ylbenzamide.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced by reacting the benzamide intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
5-(dimethylsulfamoyl)-2-fluoro-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom in the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Scientific Research Applications
5-(dimethylsulfamoyl)-2-fluoro-N-propan-2-ylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound can be employed in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. The isopropyl group may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
5-(dimethylsulfamoyl)-2-fluoro-N-propan-2-ylbenzamide can be compared with similar compounds such as:
5-(dimethylsulfamoyl)-2-fluorobenzoic acid: This compound lacks the isopropyl group, which may affect its biological activity and stability.
N,N-dimethylsulfamoyl chloride: This compound is a precursor used in the synthesis of various sulfonamide derivatives and lacks the benzamide core.
2-fluoro-N-propan-2-ylbenzamide: This compound lacks the dimethylsulfamoyl group, which may reduce its potential interactions with biological targets.
These comparisons highlight the unique structural features of this compound that contribute to its distinct properties and applications.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O3S/c1-8(2)14-12(16)10-7-9(5-6-11(10)13)19(17,18)15(3)4/h5-8H,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGUBJDAIODFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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